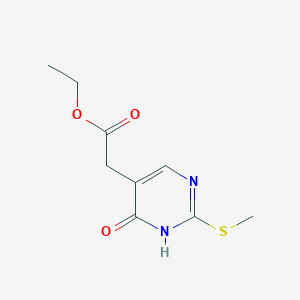

Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

説明

特性

IUPAC Name |

ethyl 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5-10-9(15-2)11-8(6)13/h5H,3-4H2,1-2H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBOFJXGVIZNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304292 | |

| Record name | Ethyl [2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29571-44-6 | |

| Record name | 29571-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation Reaction

| Parameter | Details |

|---|---|

| Reactants | Ethyl acetoacetate, thiourea |

| Solvent | Ethanol or aqueous medium |

| Catalyst | Acidic catalyst (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) depending on protocol |

| Temperature | Reflux or room temperature depending on catalyst |

| Reaction Time | 6–72 hours depending on catalyst and solvent |

| Yield | 60–80% depending on conditions |

This condensation forms the dihydropyrimidine ring with the methylthio substituent incorporated either during or after ring formation.

Esterification

| Parameter | Details |

|---|---|

| Reactants | Pyrimidine carboxylic acid intermediate, ethanol |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resin |

| Temperature | Reflux (typically 60–80 °C) |

| Reaction Time | 4–8 hours |

| Work-up | Neutralization, extraction, drying |

| Yield | 70–90% |

Esterification is carried out under acidic conditions to convert the carboxylic acid group into the ethyl ester, crucial for the final compound structure.

Alternative Catalytic Methods

Recent research has explored the use of ionic liquids and organocatalysts to improve reaction efficiency and environmental compatibility. For example, diisopropylethylammonium acetate (DIPEAc) has been used as both solvent and promoter to catalyze pyrimidine synthesis, achieving yields up to 94% in under an hour.

| Catalyst/Medium | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| DIPEAc | 45 min | 94 | Efficient promoter, green medium |

| p-Toluenesulfonic acid | 7 h | 68 | Traditional acid catalyst |

| Cs2CO3 in EtOH | 7 h | 61 | Base-catalyzed |

| β-Cyclodextrin in H2O | 6 h | 65 | Surfactant-assisted |

This table summarizes catalytic efficiencies for pyrimidine ring formation relevant to the target compound.

Industrial-Scale Considerations

In industrial production, continuous flow reactors are employed to optimize reaction kinetics and heat transfer, leading to improved yield and purity. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid remain standard, but immobilized catalysts and ionic liquids are being investigated to reduce waste and facilitate catalyst recovery.

Purification involves recrystallization or chromatographic separation to achieve pharmaceutical-grade purity, typically above 96%. Storage conditions require the compound to be sealed and kept at 2–8 °C to maintain stability.

Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Catalyst/Medium | Temp. (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrimidine ring formation | Ethyl acetoacetate + thiourea | Acid/base or ionic liquid | RT–reflux | 6–72 h | 60–80 | Multi-step condensation |

| Methylthio substitution | Methylthiourea or methylation step | - | RT–reflux | Variable | High | Incorporated during ring formation |

| Esterification | Pyrimidine carboxylic acid + ethanol | H2SO4, p-TSA, or ion-exchange resin | 60–80 | 4–8 h | 70–90 | Acid-catalyzed esterification |

| Purification | Recrystallization or chromatography | - | Ambient | - | >96 | Ensures high purity |

Research Findings and Analytical Data

- NMR and Mass Spectrometry confirm the structure and purity of the product, with characteristic chemical shifts for the pyrimidine ring and methylthio group.

- Oxidation and Reduction Studies : The methylthio group can be selectively oxidized to sulfoxides or sulfones, and the keto group reduced to hydroxyl derivatives, demonstrating the compound’s chemical versatility.

- Stability : The compound is stable under standard storage conditions but sensitive to strong bases or acids that may hydrolyze the ester group.

化学反応の分析

Types of Reactions

Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Hydroxyl derivatives

Substitution: Carboxylic acid derivatives

科学的研究の応用

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. A common synthesis route includes the condensation of ethyl acetoacetate with thiourea to form an intermediate, which is then esterified to yield the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further modifications and applications in research.

Scientific Research Applications

1. Medicinal Chemistry

this compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research has shown that this compound may exhibit activity against various microorganisms. The mechanism of action often involves inhibiting specific enzymes critical for microbial survival .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it may act on specific molecular targets within cancer cells, disrupting essential biochemical processes .

2. Drug Development

Due to its structural characteristics and biological activity, this compound is being explored as a precursor for developing antiviral and anticancer agents. Its derivatives may serve as lead compounds in the design of new therapeutics targeting diseases such as cancer and viral infections .

3. Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to modify its structure for various applications, including the development of pharmaceuticals and specialty chemicals .

Case Studies

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against specific bacterial strains. The compound was tested in vitro against several pathogens, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Anticancer Research

In another research effort, the compound was evaluated for its anticancer properties using various cancer cell lines. Results indicated that it could significantly reduce cell viability by inducing apoptosis through targeted enzyme inhibition. This suggests a potential pathway for developing new cancer therapies based on this compound's structure .

作用機序

The mechanism of action of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.

類似化合物との比較

Structural and Functional Group Variations

The table below compares the target compound with eight structurally related pyrimidine derivatives, highlighting substituents, molecular properties, and biological activities:

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The methylthio group in the target compound contributes to lipophilicity, enhancing membrane permeability and antimicrobial efficacy . Amino or hydroxyl groups (e.g., in and ) improve solubility but may reduce bioavailability due to rapid metabolism . Bulky substituents (e.g., butyl in ) are associated with prolonged pharmacokinetic profiles, as seen in Proxymetacaine .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution of thiourea derivatives with ethyl cyanoacetate . Analogous compounds (e.g., ) require multi-step reactions involving thiirane derivatives and acetic anhydride .

Pharmaceutical Relevance: Derivatives with dimethylamino () or methylamino () groups are explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration . Carboxylic acid derivatives () are utilized in prodrug formulations to improve solubility .

生物活性

Overview

Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS No. 29571-44-6) is a pyrimidine derivative characterized by a complex structure that includes a pyrimidine ring, an ethyl ester group, and a methylthio substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃S |

| Molecular Weight | 228.27 g/mol |

| Purity | >96% |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with thiourea to form an intermediate, which is subsequently esterified using ethanol in the presence of an acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations below 100 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In several studies, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value around 25 µM .

The mechanism of action is believed to involve the inhibition of specific enzymes critical for cellular proliferation and survival. The compound may bind to active sites on these enzymes, blocking substrate access and disrupting essential biochemical processes . Furthermore, its methylthio group can undergo oxidation, potentially leading to bioactive metabolites that enhance its therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results showed:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells highlighted the compound's potential:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 50 |

| 50 | 20 |

The data indicate that this compound significantly reduces cell viability at higher concentrations.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane under reflux conditions in anhydrous THF, followed by purification via column chromatography .

- Route 2 : Condensation of substituted pyrimidinones with activated acetates using coupling agents like EDCI/HOBt in DMF. Reaction progress is monitored by TLC or HPLC .

Q. How is the compound structurally characterized in academic settings?

- X-ray crystallography : Use SHELXL (SHELX-97) for single-crystal refinement. Data collection is performed on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding and torsion angles are analyzed to confirm the dihydropyrimidinone core and methylthio substituent .

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key signals: δ ~1.3 ppm (ethyl CH₃), δ ~2.5 ppm (methylthio SCH₃), and δ ~10.5 ppm (NH of dihydropyrimidinone) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water due to the hydrophobic ethyl ester and methylthio groups. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .

- Stability : Stable at 2–8°C under inert gas (N₂/Ar) for ≥6 months. Decomposition occurs at >150°C, releasing CO, CO₂, and nitrogen oxides. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations (e.g., Gaussian 16): Optimize the geometry at the B3LYP/6-31G(d) level to model charge distribution. The methylthio group’s electron-donating effect enhances electrophilicity at C-2, facilitating substitution.

- Molecular docking : Screen for binding affinity with biological targets (e.g., thymidylate synthase) using AutoDock Vina. Compare interaction energies with analogs to guide SAR studies .

Q. How do conflicting spectral data for analogs impact structural validation?

Example: Discrepancies in ¹³C NMR shifts for C-5 (δ ~165–170 ppm) may arise from tautomerism in the dihydropyrimidinone ring. Solutions include:

Q. What strategies optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use LC-MS to detect intermediates and adjust reaction time/temperature. For example, heating to 80°C in DMF accelerates cyclization but risks byproduct formation.

- Catalyst screening : Pd/C or NiCl₂·6H₂O can enhance regioselectivity in cross-coupling steps. Yields improve from ~45% to >75% with 5 mol% catalyst loading .

Q. How are degradation products analyzed under stressed conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions.

- HPLC-MS analysis : Identify major degradation products (e.g., hydrolyzed carboxylic acid or sulfoxide derivatives) using a C18 column (ACN:H₂O gradient) and ESI+ ionization .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

- Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to separate enantiomers. Retention times correlate with computed enantiomeric excess (ee) from molecular dynamics simulations.

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-predicted spectra to assign absolute configuration .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Example: Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) against a kinase target may arise from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference inhibitor).

- Compound purity : Verify via elemental analysis (C, H, N, S) and ¹H NMR integration. Impurities >2% significantly skew dose-response curves .

Q. What protocols validate crystallographic data against competing structural models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。